2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone
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Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone, also known as BFPE, is a chemical compound that has been the subject of scientific research due to its potential applications as a drug.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
BFCz has been investigated for its potential as an OLED emitter. Researchers introduced BFCz into a multi-resonance skeleton, leading to the development of two asymmetric emitters: BFCz-B-Cz and BFCz-B-O. These emitters exhibit narrowband green and blue emissions, along with enhanced reverse intersystem crossing rates. The corresponding pure green and blue OLEDs achieved high external quantum efficiencies of 26.0% and 11.0%, respectively .
Antitubercular Agents
In a separate study, BFCz derivatives were designed and synthesized as part of an effort to develop new antitubercular agents. Some of these compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Candida albicans PKC Inhibitors
Inspired by the natural product (−)-cercosporamide, benzofuro[3,2-d]pyrimidine derivatives were synthesized and evaluated. These compounds were explored as potential inhibitors of Candida albicans protein kinase C (PKC), with the aim of restoring susceptibility to azole treatment .
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)14(22)9-24-18-17-16(20-10-21-18)13-3-1-2-4-15(13)23-17/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFYLYYHUGLTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone |
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